[(3S)-oxolan-3-yl] 3-ethoxybenzoate
Description
[(3S)-Oxolan-3-yl] 3-ethoxybenzoate is a chiral ester derivative combining a tetrahydrofuran (oxolane) ring with a substituted benzoate group. Its structure comprises a 3-ethoxybenzoate moiety linked to the (3S)-oxolan-3-yl group, rendering it distinct in reactivity and stereochemical behavior compared to non-chiral or differently substituted analogs.
Synthesis of this compound typically involves stereoselective methods, as exemplified in European patent applications where (3S)-oxolan-3-ol is reacted with activated benzoic acid derivatives under controlled conditions . Analytical characterization, such as LC/MS (retention time: 0.95 min under specific conditions), highlights its physicochemical stability and suitability for further functionalization in drug discovery pipelines .
Properties
IUPAC Name |
[(3S)-oxolan-3-yl] 3-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-11-5-3-4-10(8-11)13(14)17-12-6-7-15-9-12/h3-5,8,12H,2,6-7,9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXCSOPXLRDIE-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C(=O)O[C@H]2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (3S) vs. (3R) configuration in oxolan-3-yl derivatives significantly impacts biological activity and synthetic pathways. For instance, (3R)-oxolan-3-yl sulfonates are often intermediates in nucleophilic substitution reactions, whereas (3S)-configured esters may exhibit preferential binding in chiral environments .
- Reactivity : Sulfonate esters (e.g., 4-methylbenzenesulfonate) are more electrophilic than benzoates, enabling faster reactions in SN2 mechanisms. The 3-ethoxybenzoate group, by contrast, offers moderate electron-withdrawing effects, stabilizing the ester linkage .
Ethoxy-Substituted Benzoate Derivatives
Key Observations :
- Substituent Effects : Increasing ethoxy substitution (e.g., 3,4,5-triethoxy) enhances lipophilicity and may alter metabolic pathways. However, the triethoxy variant’s toxicity remains uncharacterized, posing regulatory challenges .
- Functional Utility: Mono-ethoxy benzoates like [(3S)-oxolan-3-yl] 3-ethoxybenzoate are preferred in drug synthesis due to balanced solubility and steric accessibility, whereas poly-ethoxy analogs are niche in material science .
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